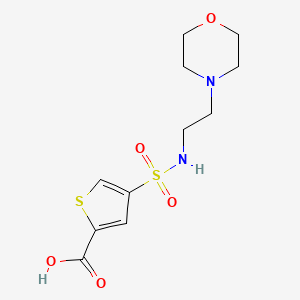
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid (Mocetinostat) is a small molecule inhibitor that targets the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Mocetinostat has shown promising results in preclinical studies as a potential anticancer agent, particularly in the treatment of hematological malignancies.
作用機序
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid exerts its antitumor effects through the inhibition of HDACs. By inhibiting HDAC activity, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid leads to the accumulation of acetylated histones, which results in chromatin relaxation and increased gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to inhibit metastasis, which is the spread of cancer cells to other parts of the body.
実験室実験の利点と制限
One advantage of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its specificity for HDACs. This specificity allows for targeted inhibition of HDAC activity, which can lead to fewer side effects compared to non-specific HDAC inhibitors. However, one limitation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the investigation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in clinical settings.
合成法
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including the key thiophene-2-carboxylic acid intermediate, which is then functionalized with a morpholine and sulfonamide group. The final product is obtained through purification and isolation.
科学的研究の応用
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also shown promise in the treatment of hematological malignancies, including lymphoma and leukemia.
特性
IUPAC Name |
4-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c14-11(15)10-7-9(8-19-10)20(16,17)12-1-2-13-3-5-18-6-4-13/h7-8,12H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXACJDJZMHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)


![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

